(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid
Brand Name: Vulcanchem
CAS No.: 84236-26-0
VCID: VC21150252
InChI: InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1
SMILES: CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O
Molecular Formula: C14H13BrO3
Molecular Weight: 309.15 g/mol

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid

CAS No.: 84236-26-0

Cat. No.: VC21150252

Molecular Formula: C14H13BrO3

Molecular Weight: 309.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid - 84236-26-0

Specification

CAS No. 84236-26-0
Molecular Formula C14H13BrO3
Molecular Weight 309.15 g/mol
IUPAC Name (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid
Standard InChI InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1
Standard InChI Key JZRWXNBIQCMXSU-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O
SMILES CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O
Canonical SMILES CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O

Introduction

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid is a complex organic compound featuring a naphthalene ring substituted with a bromine atom, a methoxy group, and an alpha-methyl group attached to an acetic acid moiety. Its unique structure contributes to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Synthesis and Production

The synthesis of (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid typically involves multiple steps, including bromination, methoxylation, and acylation reactions. These processes require specific reagents and catalysts to ensure the desired stereochemistry and high yield of the final product. Industrial production may utilize large-scale synthesis techniques such as continuous flow reactors to optimize efficiency and reduce costs.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and creating derivatives with different functional groups.

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces additional functional groups or modifies existing ones.Potassium permanganate
ReductionRemoves oxygen atoms or adds hydrogen atoms to the compound.Lithium aluminum hydride
SubstitutionReplaces one functional group with another, such as halogen exchange or methoxylation.Sodium methoxide

Biological Activities and Research Findings

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid exhibits significant biological activities, particularly in the fields of cancer and antimicrobial research.

  • Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to known anticancer agents. It effectively inhibits cell proliferation at micromolar concentrations.

  • Antimicrobial Activity: Preliminary studies suggest potential antifungal activity against certain fungal strains, showing results comparable to standard antifungal agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acidAnticancer, Antifungal10Microtubule disruption
5-Bromo-6-methoxy-naphthalene-1-acetic acidModerate Anticancer15Receptor inhibition
6-Methoxy-alpha-methylnaphthalene-1-acetic acidLow Anticancer25Enzyme modulation

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